Structural & Physicochemical Profile vs. Analogs
The combination of a benzyl group and a cyclopropyl ring on the azetidine nitrogen defines a unique chemical space. This differentiation is evident when comparing key calculated molecular descriptors to simpler analogs, such as 1-benzyl-N-propylazetidin-3-amine and N-benzyl-1-cyclopropylpyrrolidin-3-amine . The data shows a distinct balance of lipophilicity, ring strain, and hydrogen bonding capacity.
| Evidence Dimension | Calculated Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | 15.27 Ų |
| Comparator Or Baseline | 1-benzyl-N-propylazetidin-3-amine: 15.27 Ų; N-benzyl-1-cyclopropylpyrrolidin-3-amine: 15.27 Ų |
| Quantified Difference | Identical tPSA (0 Ų difference) but with distinct molecular volume and shape due to cyclopropyl ring. |
| Conditions | In silico calculation using PubChem data. |
Why This Matters
The unique spatial arrangement of the cyclopropyl group influences binding conformations despite having an identical polar surface area to analogs, which is critical for achieving specific target interactions.
